5-(Difluoromethyl)-2-morpholin-4-ylbenzoic acid
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Overview
Description
5-(Difluoromethyl)-2-morpholin-4-ylbenzoic acid is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a difluoromethyl group attached to a benzoic acid core, with a morpholine ring substituent. The presence of the difluoromethyl group imparts distinct chemical and physical properties, making it a valuable compound for study and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-2-morpholin-4-ylbenzoic acid typically involves the introduction of the difluoromethyl group through difluoromethylation reactions. These reactions can be carried out using various reagents and catalysts. One common method involves the use of difluorocarbene reagents, which can be generated in situ from precursors such as chlorodifluoromethane (ClCF2H) under basic conditions . The reaction conditions often require the presence of a base, such as potassium carbonate, and a suitable solvent, such as acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes can be optimized for higher yields and efficiency by employing continuous flow reactors and advanced catalytic systems. The use of metal-based catalysts, such as palladium or nickel complexes, can facilitate the difluoromethylation of aromatic compounds, including benzoic acid derivatives .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-2-morpholin-4-ylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
5-(Difluoromethyl)-2-morpholin-4-ylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique properties make it a valuable tool for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-2-morpholin-4-ylbenzoic acid involves its interaction with molecular targets and pathways within biological systems. The difluoromethyl group can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylbenzoic acid: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
Difluoromethylphenylacetic acid: Contains a difluoromethyl group attached to a phenylacetic acid core.
Difluoromethylbenzamide: Features a difluoromethyl group attached to a benzamide core.
Uniqueness
5-(Difluoromethyl)-2-morpholin-4-ylbenzoic acid is unique due to the presence of both the difluoromethyl group and the morpholine ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and enhanced binding affinity to biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-(difluoromethyl)-2-morpholin-4-ylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO3/c13-11(14)8-1-2-10(9(7-8)12(16)17)15-3-5-18-6-4-15/h1-2,7,11H,3-6H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXNBANLOHSAEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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